2H-1,2-Benzoselenazin-3(4H)-one, 2,4,4-trimethyl-
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Overview
Description
2H-1,2-Benzoselenazin-3(4H)-one, 2,4,4-trimethyl- is a selenium-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2-Benzoselenazin-3(4H)-one, 2,4,4-trimethyl- typically involves the reaction of appropriate starting materials under specific conditions. Common synthetic routes may include:
Cyclization Reactions: Using selenium-containing precursors and appropriate catalysts.
Oxidation Reactions: Employing oxidizing agents to introduce selenium into the heterocyclic ring.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable processes, including:
Batch Reactors: For controlled synthesis.
Continuous Flow Reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2H-1,2-Benzoselenazin-3(4H)-one, 2,4,4-trimethyl- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of selenium to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or peracids.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts for specific transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxides, while reduction may produce selenides.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Investigating its biological activity and potential therapeutic effects.
Medicine: Exploring its use in drug development, particularly for its antioxidant properties.
Industry: Utilization in materials science for developing novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2H-1,2-Benzoselenazin-3(4H)-one, 2,4,4-trimethyl- involves interactions with molecular targets and pathways, such as:
Enzyme Inhibition: Inhibiting specific enzymes involved in disease processes.
Antioxidant Activity: Neutralizing free radicals and reducing oxidative stress.
Signal Transduction: Modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2H-1,2-Benzoselenazin-3(4H)-one: Without the trimethyl substitution.
Benzoselenazoles: Compounds with similar selenium-containing heterocyclic structures.
Selenoxides and Selenides: Related selenium compounds with different oxidation states.
Uniqueness
2H-1,2-Benzoselenazin-3(4H)-one, 2,4,4-trimethyl- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other selenium-containing compounds.
Properties
CAS No. |
143364-08-3 |
---|---|
Molecular Formula |
C11H13NOSe |
Molecular Weight |
254.20 g/mol |
IUPAC Name |
2,4,4-trimethyl-1,2-benzoselenazin-3-one |
InChI |
InChI=1S/C11H13NOSe/c1-11(2)8-6-4-5-7-9(8)14-12(3)10(11)13/h4-7H,1-3H3 |
InChI Key |
BASDJUYTHUNPRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2[Se]N(C1=O)C)C |
Origin of Product |
United States |
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